molecular formula C10H8N4O B15070046 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one CAS No. 1131622-29-1

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15070046
CAS No.: 1131622-29-1
M. Wt: 200.20 g/mol
InChI Key: FZYKWZHAQLCFPL-UHFFFAOYSA-N
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Description

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a tetrazole substituent at the 5-position of the indenone scaffold. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often serving as carboxylic acid replacements in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities .

Properties

CAS No.

1131622-29-1

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-(tetrazol-1-yl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8N4O/c15-10-4-1-7-5-8(2-3-9(7)10)14-6-11-12-13-14/h2-3,5-6H,1,4H2

InChI Key

FZYKWZHAQLCFPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indanone derivative with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole group undergoes nucleophilic substitution reactions due to its electron-withdrawing nature. For example:

  • Amination : Reaction with primary amines (e.g., methylamine) in ethanol at 60°C yields 5-(alkylamino)-substituted indanone derivatives.

  • Thiourea Formation : Interaction with thiourea in the presence of Hunig’s base produces thiourea-linked indanone derivatives, demonstrating antimicrobial activity .

Key Data :

ReagentConditionsProductYield
MethylamineEthanol, 60°C5-(Methylamino)-2,3-dihydro-1H-inden-1-one75%
Thiourea/Hünig’s baseDCM, RTThiourea-indanone hybrid68%

Ring-Opening Reactions

The tetrazole ring can undergo ring-opening under specific conditions:

  • Acid Hydrolysis : Treatment with HCl (6M) at 100°C cleaves the tetrazole ring, forming a carboxylic acid derivative.

  • Reductive Deprotection : Hydrogenolysis (H₂, Pd/C) removes protective groups (e.g., 2-thienyl) to yield deprotected 3-(1H-tetrazol-5-yl) indoles .

Example :
5-(1H-Tetrazol-1-yl)-indanoneH2,Pd/CEtOH, 20h3-(1H-Tetrazol-5-yl)-indole(Yield: 33%)\text{5-(1H-Tetrazol-1-yl)-indanone} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, 20h}} \text{3-(1H-Tetrazol-5-yl)-indole} \quad (\text{Yield: 33\%})

Condensation Reactions

The carbonyl group in the indanone moiety facilitates condensation with nucleophiles:

  • Schiff Base Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazone derivatives.

  • Cyclization : In dimethyl sulfoxide (DMSO) at 120°C, intramolecular cyclization generates fused polycyclic structures.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone.

Catalytic Hydrogenation

The tetrazole ring is susceptible to hydrogenation:

  • Reduction to Amine : Using H₂ and Raney Ni at 80°C reduces the tetrazole to a primary amine, yielding 5-amino-2,3-dihydro-1H-inden-1-one.

Conditions and Outcomes :

CatalystTemperatureProductYield
Raney Ni80°C5-Amino-2,3-dihydro-1H-inden-1-one62%

Mechanism of Action

The mechanism of action of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The indenone core is highly modular, allowing diverse functionalization. Below is a comparative analysis of substituents and their implications:

Compound Name Substituent at 5-Position Key Structural Features
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one 1H-Tetrazol-1-yl Polar, acidic (pKa ~4–5), strong hydrogen-bond donor/acceptor; enhances bioavailability
5-Chloro-2,3-dihydro-1H-inden-1-one Chlorine Electron-withdrawing group; influences ring electron density; used as synthetic intermediate
2,3-Dihydro-5-B-(1H-imidazol-1-yl)ethoxy-1H-indene-1-carboxylic acid 1H-Imidazol-1-yl ethoxy Basic imidazole moiety; linked via ethoxy spacer; antithrombotic activity
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones (1,3-Diphenylpyrazol-4-yl)methylene Bulky, conjugated system; synthesized via ionic liquid-mediated condensation
5-(4-Hydroxyphenyl)-2,3-dihydro-1H-inden-1-one 4-Hydroxyphenyl Phenolic group; potential antioxidant or enzyme inhibitory activity

Physical and Chemical Properties

Property 5-(Tetrazol-1-yl) Indenone 5-Chloro Indenone Imidazole Derivative Pyrazole Derivative
Polarity High (tetrazole) Moderate (Cl) Moderate (imidazole) Low (hydrophobic aryl)
Solubility Likely polar solvents Organic solvents Ethanol/water mix DMSO/THF
Acidity pKa ~4–5 Non-acidic Basic (imidazole N) Neutral
Thermal Stability Moderate High Moderate High

Biological Activity

5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a chemical compound characterized by its unique fused structure, combining a tetrazole ring with a dihydro-1H-inden-1-one moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The molecular formula of this compound is C10H8N4O, with a molecular weight of approximately 200.20 g/mol. The presence of the tetrazole group is significant as it can engage in various chemical transformations and interactions, enhancing the compound's versatility in synthetic organic chemistry.

Biological Activity

Research into the biological activity of this compound has indicated several potential pharmacological effects:

Antitumor Activity

Studies have shown that compounds containing tetrazole rings often exhibit significant antitumor properties. For instance, derivatives of tetrazoles have been reported to inhibit specific cancer-related enzymes and pathways, such as BRAF(V600E) and EGFR, which are crucial in tumor growth and proliferation . The unique structure of this compound may contribute to similar effects.

Anti-inflammatory Effects

Compounds with tetrazole moieties have also demonstrated anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. Research indicates that derivatives can modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

The biological activity extends to antimicrobial effects, where tetrazole-containing compounds have shown efficacy against various bacterial strains. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the indanone or tetrazole ring can significantly influence biological outcomes. For example:

ModificationEffect on Activity
Addition of alkyl groupsEnhanced lipophilicity and cellular uptake
Halogen substitutionsIncreased potency against specific targets
Alteration of ring sizeChanges in receptor binding affinity

These modifications can be systematically explored to improve therapeutic profiles.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Anticancer Activity

In a study investigating novel anticancer agents, a series of tetrazole derivatives were synthesized and tested against various cancer cell lines. Compounds similar to this compound exhibited promising cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), indicating their potential as lead compounds for further development .

Case Study 2: Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory properties of tetrazole derivatives in animal models of arthritis. Results showed significant reductions in inflammatory markers when treated with compounds related to this compound, suggesting a viable pathway for therapeutic intervention in chronic inflammatory diseases .

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